![molecular formula C14H14N2O B2950841 N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide CAS No. 383146-11-0](/img/structure/B2950841.png)
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide
Vue d'ensemble
Description
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders.
Applications De Recherche Scientifique
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, this compound can increase the levels of GABA in the brain, leading to a reduction in seizure activity and potentially providing therapeutic benefits for other neurological disorders.
Mécanisme D'action
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide works by increasing the levels of GABA in the brain, which can lead to a reduction in seizure activity and potentially provide therapeutic benefits for other neurological disorders. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, this compound can increase the levels of GABA in the brain, leading to a reduction in seizure activity and potentially providing therapeutic benefits for other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in seizure activity, and potential therapeutic benefits for neurological disorders such as epilepsy, addiction, and ADHD. It has also been shown to have a low toxicity profile and a favorable pharmacokinetic profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide is its potent inhibitory activity against GABA transaminase, which makes it a promising candidate for the treatment of various neurological disorders. It also has a low toxicity profile and a favorable pharmacokinetic profile, which makes it a promising candidate for further research. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several potential future directions for research on N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide, including exploring its potential applications in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for more cost-effective synthesis methods for this compound, which could make it more widely available for research and potentially for clinical use.
Conclusion:
This compound is a compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders. It works by increasing the levels of GABA in the brain, which can lead to a reduction in seizure activity and potentially provide therapeutic benefits for other neurological disorders. While there are limitations to its use, including its relatively high cost, there are also several potential future directions for research on this compound, including exploring its potential applications in the treatment of other neurological disorders and developing more cost-effective synthesis methods.
Méthodes De Synthèse
N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzylamine with sodium hydride, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then treated with pyrrole in the presence of a catalyst to yield this compound.
Propriétés
IUPAC Name |
N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(11-3-4-11)15-12-5-7-13(8-6-12)16-9-1-2-10-16/h1-2,5-11H,3-4H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTROBYDNUECPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329825 | |
Record name | N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
383146-11-0 | |
Record name | N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.